molecular formula C12H14O3 B14078820 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- CAS No. 74459-23-7

1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-

Cat. No.: B14078820
CAS No.: 74459-23-7
M. Wt: 206.24 g/mol
InChI Key: JQSVHBFDZXZENO-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- is a chemical compound with the molecular formula C12H16O3 It is a derivative of isobenzofuranone, characterized by the presence of a butyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of isobenzofuranone with butyl Grignard reagent, followed by oxidation to introduce the hydroxyl group at the 4-position. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10 to 0°C for the Grignard reaction, followed by room temperature for oxidation

    Reagents: Butyl magnesium bromide (Grignard reagent), oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)

Industrial Production Methods

In an industrial setting, the production of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the isobenzofuranone ring can be reduced to form alcohols.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, DMP, or Jones reagent can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-butyl-4-oxo-1(3H)-isobenzofuranone or 3-butyl-4-carboxy-1(3H)-isobenzofuranone.

    Reduction: Formation of 3-butyl-4-hydroxy-1,2-dihydroisobenzofuran.

    Substitution: Formation of various 3-substituted isobenzofuranone derivatives.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1(3H)-Isobenzofuranone, 3-methyl-4-hydroxy-
  • 1(3H)-Isobenzofuranone, 3-ethyl-4-hydroxy-
  • 1(3H)-Isobenzofuranone, 3-propyl-4-hydroxy-

Uniqueness

1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group enhances the compound’s hydrophobicity, potentially affecting its solubility, reactivity, and biological activity.

Properties

CAS No.

74459-23-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-butyl-4-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-2-3-7-10-11-8(12(14)15-10)5-4-6-9(11)13/h4-6,10,13H,2-3,7H2,1H3

InChI Key

JQSVHBFDZXZENO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(C=CC=C2O)C(=O)O1

Origin of Product

United States

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